1-Butyl-3-(trifluoromethyl)pyrazole CAS number lookup
1-Butyl-3-(trifluoromethyl)pyrazole CAS number lookup
An In-Depth Technical Guide to 1-Butyl-3-(trifluoromethyl)pyrazole: Synthesis, Properties, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a cornerstone of rational drug design. The trifluoromethyl group (CF3), in particular, is prized for its ability to modulate a molecule's physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[1][2] When appended to a privileged heterocyclic scaffold like pyrazole, the resulting building block becomes a powerful tool for developing novel therapeutics.[3][4]
This guide provides a comprehensive technical overview of 1-Butyl-3-(trifluoromethyl)pyrazole, a versatile chemical intermediate. Authored from the perspective of a Senior Application Scientist, this document moves beyond a simple recitation of facts to explore the causality behind its synthesis, the rationale for its use in drug development, and the self-validating protocols required for its effective application. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this and similar reagents in their discovery programs.
Section 1: Core Compound Identification and Physicochemical Properties
Precise identification is the foundation of reproducible science. 1-Butyl-3-(trifluoromethyl)pyrazole is cataloged under the following identifiers.
| Property | Value | Source |
| CAS Number | 1426958-36-2 | [5] |
| Molecular Formula | C8H11F3N2 | [5] |
| Molecular Weight | 192.2 g/mol | [5] |
| Purity (Typical) | ≥95% | [5] |
These fundamental data points are the first step in a self-validating workflow, ensuring that the material procured or synthesized matches the intended structure for subsequent experimental work.
Section 2: Strategic Value in Medicinal Chemistry
The utility of 1-Butyl-3-(trifluoromethyl)pyrazole in drug discovery is not accidental; it is a result of the deliberate combination of three key structural features: the pyrazole core, the trifluoromethyl group, and the n-butyl group.
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The Pyrazole Scaffold: As a five-membered aromatic heterocycle, the pyrazole ring is a highly valued pharmacophore.[3] Its nitrogen atoms can act as hydrogen bond donors and acceptors, facilitating crucial interactions with biological targets like protein kinases and receptors.[3] The pyrazole ring is a common bioisostere for aryl groups, often used to improve properties like lipophilicity and cell membrane permeability.[3]
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The Trifluoromethyl (CF3) Group: The CF3 group is a powerful modulator of molecular properties. Its strong electron-withdrawing nature can significantly alter the acidity of nearby protons and the electron density of the pyrazole ring, thereby influencing how the molecule binds to its target.[1] Furthermore, the C-F bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, which often enhances the pharmacokinetic profile of a drug candidate.[2]
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The N-Butyl Group: The alkyl chain at the N-1 position serves to increase the lipophilicity of the molecule. This is a critical parameter for tuning a compound's solubility, membrane permeability, and overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The butyl group provides a non-polar vector that can be optimized to fit into hydrophobic pockets within a target protein.
The synergistic combination of these three components makes 1-Butyl-3-(trifluoromethyl)pyrazole an exemplary building block for generating libraries of novel compounds in structure-activity relationship (SAR) studies.[1]
Caption: Key structural features and their roles.
Section 3: Synthesis and Mechanistic Considerations
The synthesis of N-alkylated pyrazoles is a well-established area of organic chemistry. A robust and common approach involves the condensation of a hydrazine with a 1,3-dicarbonyl or equivalent precursor. For 1-Butyl-3-(trifluoromethyl)pyrazole, a logical synthetic route proceeds via the reaction of butylhydrazine with a trifluoromethylated 1,3-dielectrophile.
The causality for this choice is rooted in efficiency and regioselectivity. Using a pre-functionalized hydrazine (butylhydrazine) directly installs the desired N-alkyl group. The reaction with a trifluoromethyl-β-diketone, such as 4,4,4-trifluoro-1-(alkoxy)-3-buten-2-one, provides the necessary carbon backbone. The reaction is typically acid-catalyzed, as protonation of the carbonyl oxygen increases its electrophilicity, facilitating the initial nucleophilic attack by the hydrazine. The subsequent intramolecular cyclization and dehydration drive the reaction towards the stable aromatic pyrazole product.
Experimental Protocol: Synthesis of 1-Butyl-3-(trifluoromethyl)pyrazole
This protocol is a representative methodology based on standard chemical literature for pyrazole synthesis.[6]
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Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4,4,4-trifluoro-1-ethoxy-3-buten-2-one (1.0 eq) and ethanol (100 mL).
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Reagent Addition: While stirring, add butylhydrazine hydrochloride (1.1 eq) to the solution. Follow this with the addition of a catalytic amount of concentrated sulfuric acid (2-3 drops). The use of the hydrochloride salt of the hydrazine is a common practice to improve its stability and handling; the acid catalyst ensures the presence of the free base in situ for the reaction.
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Reaction Execution: Heat the reaction mixture to reflux (approximately 78°C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
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Workup: After cooling to room temperature, neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate. The purpose of this step is to quench the acid catalyst and facilitate the extraction of the organic product.
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Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). The choice of ethyl acetate is based on its ability to effectively dissolve the product while being immiscible with the aqueous layer.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate to remove residual water, filter, and concentrate the solvent under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-Butyl-3-(trifluoromethyl)pyrazole.
Caption: A generalized workflow for synthesis and validation.
Section 4: A Self-Validating System: Spectroscopic Characterization
Trust in a chemical reagent is paramount. The identity and purity of the synthesized 1-Butyl-3-(trifluoromethyl)pyrazole must be rigorously confirmed. This constitutes a self-validating system where the experimental data must align perfectly with the expected molecular structure.
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¹H NMR (Proton Nuclear Magnetic Resonance): This analysis will confirm the presence and connectivity of the butyl group and the pyrazole ring protons. Expected signals would include a triplet for the terminal methyl group, two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the pyrazole nitrogen. Distinct signals for the two protons on the pyrazole ring would also be expected in the aromatic region.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): This provides a count of the unique carbon environments. The spectrum should show eight distinct signals corresponding to the eight carbon atoms in the molecule, including the characteristic quartet for the CF3 carbon due to C-F coupling.
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¹⁹F NMR (Fluorine Nuclear Magnetic Resonance): This is a crucial and unambiguous test for trifluoromethylated compounds. A single, sharp singlet is expected, confirming the presence of a single CF3 environment. Its chemical shift provides additional structural confirmation.
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Mass Spectrometry (MS): This analysis confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should yield a molecular ion peak corresponding to the exact mass of C8H11F3N2 (192.0929), providing definitive confirmation of the elemental composition.
Only when the data from all four of these analyses are consistent with the target structure can the batch be considered validated and ready for use in further research.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols are non-negotiable. While a specific Safety Data Sheet (SDS) for this exact compound should always be consulted, the following guidelines are based on general principles for handling heterocyclic and fluorinated organic compounds.[7][8][9]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.
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Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[8] Avoid contact with skin and eyes.[7] Wash hands thoroughly after handling.[10]
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Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. Keep it away from strong oxidizing agents and incompatible materials.[8]
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Spills and Disposal: In case of a spill, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a suitable container for chemical waste disposal.[9] All waste must be disposed of in accordance with local, state, and federal regulations.
Conclusion
1-Butyl-3-(trifluoromethyl)pyrazole is more than just a chemical; it is a carefully designed tool for innovation in drug discovery. Its structure is a testament to the power of combining privileged scaffolds with property-modulating functional groups. By understanding its synthesis, the strategic rationale for its use, and the rigorous, self-validating methods required for its characterization, researchers and scientists can confidently employ this building block to construct the next generation of therapeutic agents. This guide provides the foundational knowledge to not only use the compound but to understand its role in the broader context of medicinal chemistry.
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